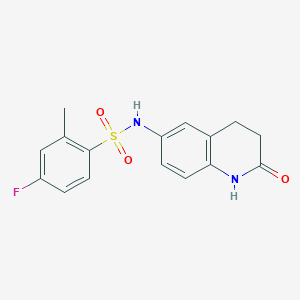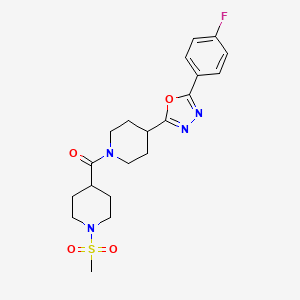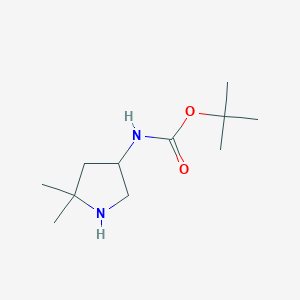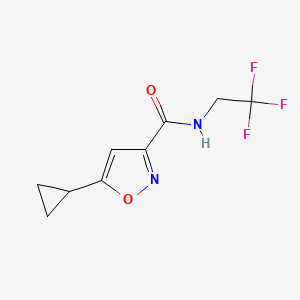
4-fluoro-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-fluoro-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, a fluorine atom, a methyl group, and a tetrahydroquinoline group with a ketone functional group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR, UV, and mass spectrometry . The exact structure would depend on the positions of the functional groups on the benzene ring and the configuration of the tetrahydroquinoline group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing fluorine atom and the electron-donating methyl group. The sulfonamide group could potentially undergo hydrolysis, and the ketone could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors influencing its properties could include its polarity, solubility, stability, and melting and boiling points .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
The synthesis of 4-fluoro-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has been reported, involving the reaction between 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen. The resulting bio-functional hybrid compound was fully characterized using techniques such as 1H NMR, 13C NMR, UV, and mass spectral data . Its structural features make it a potential candidate for further drug development studies.
Anti-Inflammatory and Analgesic Properties
Coumarin derivatives, including those with the quinoline scaffold, have demonstrated diverse biological activities. Notably, coumarins exhibit anti-inflammatory and analgesic effects. Given the presence of the quinoline moiety in this compound, it’s worth investigating its potential in modulating inflammation and pain pathways .
Antitumor and Cytotoxic Activity
Compounds containing quinoline and sulfonamide functionalities have been explored for their antitumor properties. While specific studies on this compound are limited, related structures have shown promise. For instance, certain indole derivatives with similar features exhibited anti-inflammatory and analgesic activities . Further investigations could reveal its cytotoxic potential against cancer cell lines.
Poly (ADP-ribose) Polymerase (PARP) Inhibition
The compound’s intermediate, 2-fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid, is used in the synthesis of phthalazinone scaffolds that inhibit PARP. PARP inhibitors have gained attention in cancer therapy, particularly in treating DNA repair-deficient tumors . While not directly studied for PARP inhibition, this compound’s structural features warrant exploration in this context.
Antibacterial and Antifungal Properties
Historically, coumarins have been associated with antibacterial and antifungal activities. Although direct evidence for this specific compound is lacking, its structural resemblance to known antibacterial agents suggests potential in this area .
Other Biological Activities
Given the diverse effects of coumarin derivatives, it’s worthwhile to explore additional aspects. These may include antioxidant properties, enzyme inhibition, and interactions with specific cellular targets.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-fluoro-2-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-10-8-12(17)3-6-15(10)23(21,22)19-13-4-5-14-11(9-13)2-7-16(20)18-14/h3-6,8-9,19H,2,7H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDAGXMBBSETNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2558882.png)


![3-(hydroxymethyl)-2-phenyl-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2558887.png)
![1-[4-(Trifluoromethyl)phenyl]-2-azaspiro[3.3]heptan-3-one](/img/structure/B2558888.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2558897.png)

![2-Chloro-N-[1-(2-hydroxy-1-methylindol-5-yl)ethyl]acetamide](/img/structure/B2558899.png)
![1,7-dimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2558900.png)


![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2558904.png)